
2-(2-Chloroethanesulfonyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethanesulfonyl)ethan-1-amine is an organic compound characterized by the presence of a chloroethanesulfonyl group attached to an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethanesulfonyl)ethan-1-amine typically involves the reaction of 2-chloroethanesulfonyl chloride with ethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
ClCH2CH2SO2Cl+NH2CH2CH3→ClCH2CH2SO2NHCH2CH3+HCl
The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethanesulfonyl)ethan-1-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted ethanamines and sulfonamides.
Oxidation: Sulfonic acids and sulfonates.
Reduction: Primary and secondary amines.
Applications De Recherche Scientifique
2-(2-Chloroethanesulfonyl)ethan-1-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting sulfonamide-based pathways.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethanesulfonyl)ethan-1-amine involves its interaction with nucleophiles, leading to the formation of covalent bonds. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This property is exploited in various chemical reactions and biological studies.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying active site residues.
Protein Modification: It can react with amino acid residues in proteins, leading to changes in protein function and activity.
Comparaison Avec Des Composés Similaires
2-(2-Chloroethanesulfonyl)ethan-1-amine can be compared with other similar compounds, such as:
2-Chloroethanesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
Ethanesulfonyl chloride: Another sulfonyl chloride derivative with similar chemical properties.
Methanesulfonyl chloride: A related compound with a shorter carbon chain, used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the sulfonyl group with the versatility of the ethanamine backbone. This makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
139261-28-2 |
|---|---|
Formule moléculaire |
C4H10ClNO2S |
Poids moléculaire |
171.65 g/mol |
Nom IUPAC |
2-(2-chloroethylsulfonyl)ethanamine |
InChI |
InChI=1S/C4H10ClNO2S/c5-1-3-9(7,8)4-2-6/h1-4,6H2 |
Clé InChI |
HPKMXOWNGSBOME-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)CCCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


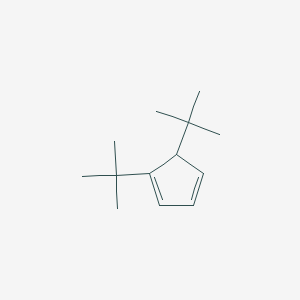
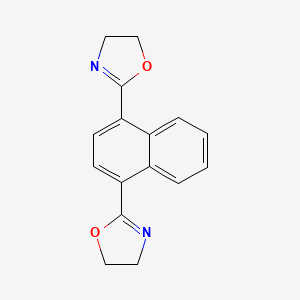

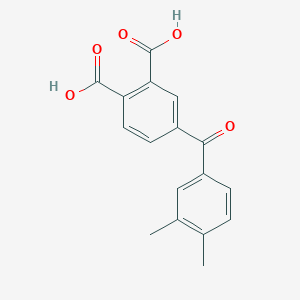
![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
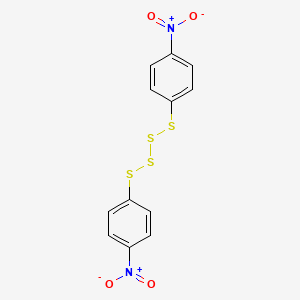

![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
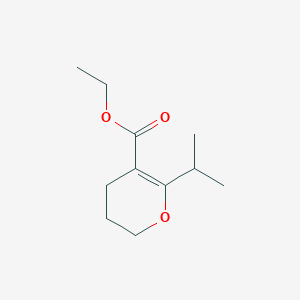
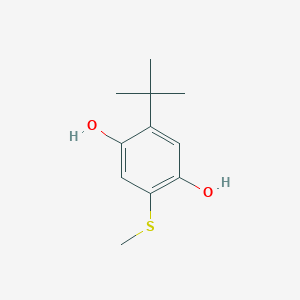
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)

